Phenyl(1,3-thiazol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

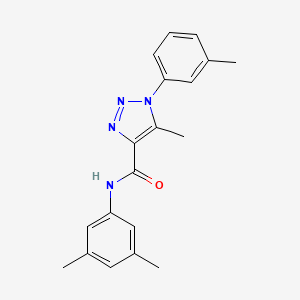

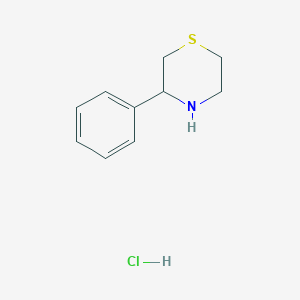

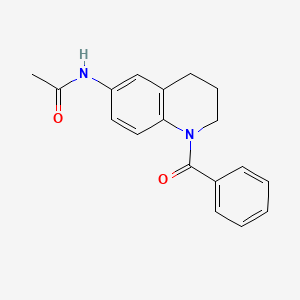

Phenyl(1,3-thiazol-2-yl)methanol is a compound that contains a phenyl group attached to a thiazol-2-yl methanol group . It is related to the class of compounds known as thiazoles, which are aromatic five-membered heterocycles containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are known for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound or related compounds often involves reactions such as the Hantzsch synthesis . This method involves the condensation of certain precursors to form the thiazole ring .Molecular Structure Analysis

The molecular structure of this compound involves a phenyl group attached to a thiazol-2-yl methanol group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound or related compounds often involve the formation or modification of the thiazole ring . These reactions can lead to a variety of products with different properties and potential applications .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound or related compounds can vary depending on the specific structure and substituents . For example, some related compounds have been reported to have a melting point of 230–232 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

- Catalyzed Tandem Reactions: The synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives has been facilitated by In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, highlighting a methodology with good yields, high selectivity, low catalyst loading, and rapid reaction times (B. Reddy et al., 2012).

Chemosensors

- Selective and Sensitive Detection of Al3+: A phenyl thiadiazole-based Schiff base receptor has been developed for turn-on fluorescent and colorimetric detection of Al3+ ions, exhibiting quick responses, excellent selectivity, and sensitivity. This application is significant for environmental monitoring and chemical analysis (A. K. Manna et al., 2020).

Molecular Structure and Reactivity Studies

- DFT and Docking Studies: Novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized, with structural optimization, vibrational spectra interpretation, and antibacterial activity analysis conducted through DFT calculations and molecular docking studies. This research contributes to understanding the antibacterial properties of these compounds (M. Shahana & A. Yardily, 2020).

Antimicrobial Evaluation

- Antibacterial and Antifungal Activity: Thiazole derivatives have been evaluated for antimicrobial activity, showcasing moderate antibacterial effectiveness against Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. Such studies are pivotal for the development of new antimicrobial agents (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives, including Phenyl(1,3-thiazol-2-yl)methanol, continue to attract attention due to their diverse biological activities and potential therapeutic applications . Future research may focus on the synthesis of new derivatives, exploration of their biological activities, and development of effective therapeutic agents .

Wirkmechanismus

Target of Action

Phenyl(1,3-thiazol-2-yl)methanol is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

For example, some thiazole derivatives can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Result of Action

Thiazole derivatives are known to have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

phenyl(1,3-thiazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPLEXYGTGYCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)

![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)